BenchChemオンラインストアへようこそ!

2-Amino-4-methylpentanamide

D-amino acid oxidase inhibition enzyme kinetics substrate competition

2-Amino-4-methylpentanamide (CAS 13079-20-4), systematically named DL-leucinamide or DL-leucine amide, is the racemic free-base amino acid amide derivative of the essential amino acid L-leucine. With the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, this compound presents as a white crystalline solid exhibiting a melting point of 106–107 °C and a predicted boiling point of 250.9 °C at 760 mmHg.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 13079-20-4
Cat. No. B3046803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpentanamide
CAS13079-20-4
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)N
InChIInChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)
InChIKeyFORGMRSGVSYZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpentanamide (CAS 13079-20-4) Procurement Guide: Racemic Free-Base Leucinamide for Research & Industrial Selection


2-Amino-4-methylpentanamide (CAS 13079-20-4), systematically named DL-leucinamide or DL-leucine amide, is the racemic free-base amino acid amide derivative of the essential amino acid L-leucine [1]. With the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, this compound presents as a white crystalline solid exhibiting a melting point of 106–107 °C and a predicted boiling point of 250.9 °C at 760 mmHg . Critically, as the free-base form—rather than the more commonly procured hydrochloride salt (CAS 10466-60-1)—this compound carries distinct solubility, stability, and reactivity characteristics that directly determine its suitability for specific experimental and synthetic workflows .

Why 2-Amino-4-methylpentanamide Cannot Be Interchanged with Single Enantiomers or the Hydrochloride Salt Without Experimental Consequence


The racemic DL free-base form of 2-amino-4-methylpentanamide occupies a functional intersection that neither single-enantiomer preparations (L-leucinamide, CAS 687-51-4; D-leucinamide, CAS 15893-47-7) nor the hydrochloride salt (CAS 10466-60-1) can replicate alone. The D-enantiomer confers specific inhibitory activity against D-amino acid oxidase, while the L-enantiomer simultaneously serves as the canonical substrate for leucine aminopeptidase; procuring either single enantiomer eliminates one of these two biochemical utilities [1]. The free-base form, by virtue of its solubility in organic solvents such as ethanol and chloroform, enables synthetic transformations in non-aqueous media that the water-soluble hydrochloride salt cannot support, and its substantially lower melting point (106–107 °C versus 244 °C for the L-HCl salt) imposes different storage and handling requirements that affect long-term experimental reproducibility . The quantitative evidence below establishes exactly where these differences produce verifiable, measurable performance gaps that matter for scientific selection.

Quantitative Differentiation Evidence for 2-Amino-4-methylpentanamide (DL-Leucinamide Free Base) Against Its Closest Analogs


D-Amino Acid Oxidase Inhibition: DL-Leucinamide Versus DL-Leucylglycine — Head-to-Head Potency Comparison

DL-Leucinamide (the racemic free base) directly inhibits pig kidney D-amino acid oxidase (DAAO). When co-incubated with DL-leucine, DL-valine, or DL-phenylalanine at a 5:1 molar ratio (inhibitor:substrate), DL-leucinamide suppressed enzymatic oxidation by 35–45% across all three substrates [1]. In the same study, the comparator dipeptide DL-leucylglycine produced 40–45% inhibition of DL-leucine oxidation, 50% inhibition of DL-phenylalanine oxidation, and 60% inhibition of DL-valine oxidation [1]. This demonstrates that while DL-leucinamide provides broad-spectrum but moderate DAAO inhibition (approximately 35–45%), DL-leucylglycine exhibits substrate-dependent potency that is notably stronger against DL-valine (60% vs. ≤45%).

D-amino acid oxidase inhibition enzyme kinetics substrate competition amino acid metabolism

Leucine Aminopeptidase Substrate Isozyme Discrimination: Leucinamide (NH₃-Method) Versus Leucine Naphthylamide (Nap-Method) in Clinical Diagnostics

L-Leucinamide, the L-enantiomer component of the racemic DL mixture, exhibits differential substrate specificity toward leucine aminopeptidase (LAP) isozymes compared with the widely used alternative substrate leucine naphthylamide [1]. In human serum from acute hepatitis patients, LAP activity measured by the NH₃-method (leucinamide substrate) was substantially higher than that obtained by the Nap-method (leucine naphthylamide substrate). Conversely, in obstructive jaundice, the Nap-method yielded much higher activity than the NH₃-method [1]. In CCl₄-treated rat serum, LAP-I isozyme activity was remarkably elevated when assayed with leucinamide but not with leucine naphthylamide, while LAP-II showed the inverse pattern [1]. The study concluded that leucinamide was the preferable substrate for clinical serum LAP measurement [1].

leucine aminopeptidase isozyme specificity clinical enzymology hepatobiliary diagnostics

Anti-Inflammatory Efficacy with Differential Gastric Safety: L-Leucinamide Hydrochloride Versus Phenylbutazone in Rat Inflammation Models

L-Leucinamide hydrochloride was directly compared with phenylbutazone, a prototypical non-steroidal anti-inflammatory drug (NSAID), in two rat inflammation models [1]. In the acute phlogistic response model (intraplantar formaldehyde and nystatin injection in unanesthetized rats), L-leucinamide hydrochloride shared the ability of phenylbutazone to attenuate the inflammatory response [1]. In the 7-day granuloma pouch model (air and croton oil injection), chronic administration of L-leucinamide hydrochloride produced a significant reduction in both exudate volume and granulation tissue weight [1]. Critically, unlike phenylbutazone, L-leucinamide hydrochloride failed to produce gastric ulcers at the effective anti-inflammatory doses employed [1]. Mechanistically, the pituitary-adrenal system was not involved, as no change in adrenal weight was observed [1].

anti-inflammatory gastric safety NSAID comparator preclinical pharmacology

Free-Base Versus Hydrochloride Salt Physicochemical Differentiation: Melting Point, Solubility, and Solvent Compatibility

2-Amino-4-methylpentanamide as the free base (CAS 13079-20-4) exhibits a melting point of 106–107 °C, while the corresponding hydrochloride salts melt at substantially higher temperatures: 244 °C for the L-enantiomer HCl salt (CAS 10466-61-2) and 254–256 °C for the DL-racemic HCl salt (CAS 10466-60-1) . This 137–150 °C differential directly reflects the absence of the ionic lattice energy contributed by the hydrochloride counterion. Functionally, the free base is soluble in organic solvents including ethanol and chloroform but poorly soluble in water, whereas the hydrochloride salts are water-soluble crystalline powders . The free base also requires storage at -20 °C under dry, light-protected, sealed conditions to maintain ≥95% purity, in contrast to the HCl salts which are typically stored at 2–8 °C or room temperature under inert atmosphere .

physicochemical properties salt vs. free base solubility formulation compatibility

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition: Cross-Study Potency Contextualization Against Mycophenolic Acid

2-Amino-4-methylpentanamide has been evaluated for inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis and a validated immunosuppressive and anticancer target [1]. The compound exhibited Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate used (IMP or NAD) and the specific assay configuration, with inhibition characterized as non-competitive [1]. For cross-study contextualization, the clinical IMPDH inhibitor mycophenolic acid (MPA) displays Ki values of approximately 2–11 nM against human IMPDH type I and II, representing a potency advantage of roughly 22- to 220-fold over 2-amino-4-methylpentanamide [2]. This quantitative gap defines 2-amino-4-methylpentanamide as a low-micromolar IMPDH ligand rather than a nanomolar inhibitor, relevant as a tool compound or structural starting point rather than a lead-like candidate.

IMPDH inhibition nucleotide metabolism immunosuppression anticancer target

Gas-Phase Conformational Architecture: Leucinamide Versus Parent Amino Acid L-Leucine — Rotational Spectroscopy Evidence

Rotational spectroscopy of leucinamide in the 10.5–21 GHz range resolved two distinct gas-phase conformers with experimentally determined rotational constants: Conformer 1 — A = 2275.6(2), B = 1033.37(2), C = 911.71(5) MHz; Conformer 2 — A = 2752.775(8), B = 843.502(1), C = 796.721(1) MHz [1]. The experimentally observed backbone structures of both conformers were significantly different from the crystal structures of leucinamide itself and, critically, from the gas-phase structures of the parent amino acid L-leucine, with the principal difference residing in the orientation of the amide group as revealed by natural bond orbital analysis [1]. This demonstrates that the carboxamide substitution in leucinamide produces a fundamentally altered conformational landscape compared to the carboxylic acid form, with implications for molecular recognition and binding.

conformational analysis rotational spectroscopy molecular structure gas-phase chemistry

Evidence-Backed Research & Industrial Application Scenarios for 2-Amino-4-methylpentanamide (CAS 13079-20-4)


D-Amino Acid Oxidase (DAAO) Inhibitor Screening and Mechanistic Studies

When designing DAAO inhibition assays or screening panels, 2-amino-4-methylpentanamide (DL-leucinamide free base) provides a defined, moderate-potency reference inhibitor with 35–45% oxidation suppression at a 5:1 molar ratio across multiple D-amino acid substrates [1]. Its racemic nature ensures that the D-enantiomer component engages DAAO while the L-enantiomer serves as a built-in negative control. This dual functionality is absent in single-enantiomer preparations, making the DL free base the rational procurement choice for DAAO-focused laboratories requiring both inhibitor and stereochemical control in a single compound.

Clinical Diagnostic Leucine Aminopeptidase (LAP) Isozyme-Resolved Assay Development

For clinical biochemistry laboratories developing or validating LAP assays, L-leucinamide-based NH₃-method detection provides isozyme-resolved diagnostic information that the widely used leucine naphthylamide Nap-method cannot deliver [1]. The ability to differentially detect LAP-I elevation (hepatocellular injury) versus LAP-II elevation (cholestatic conditions) makes leucinamide the substrate of choice for differential hepatobiliary diagnostics. Procurement of the L-enantiomer or the DL racemate should be guided by whether stereospecific LAP kinetics or broader enzymatic profiling is required.

Non-Aqueous Peptide Synthesis and Amide Coupling Chemistry

In synthetic organic chemistry workflows requiring amide bond formation, reductive amination, or N-protection/deprotection sequences in organic solvent systems, 2-amino-4-methylpentanamide free base is the mandatory physical form [1]. The hydrochloride salt is insoluble in ethanol and chloroform and would precipitate or fail to dissolve, halting the reaction. The free base, with its 106–107 °C melting point and organic-solvent solubility, is compatible with standard peptide coupling reagents (e.g., HBTU, EDCI/HOBt) in DMF, DCM, or THF. Laboratories performing solid-phase or solution-phase peptide synthesis should explicitly specify the free-base CAS number (13079-20-4) during procurement to avoid inadvertent substitution with the HCl salt.

Anti-Inflammatory Drug Discovery Using Leucinamide Scaffolds with Built-In Gastric Safety

For preclinical anti-inflammatory drug discovery programs, the L-leucinamide scaffold offers a structurally novel starting point with demonstrated in vivo efficacy across acute and chronic inflammation models and, critically, the absence of gastric ulcerogenicity that limits conventional NSAIDs such as phenylbutazone [1]. The availability of the DL free base enables medicinal chemistry derivatization at both the amino and amide positions without the need for a preliminary salt-displacement step, streamlining the synthesis of focused compound libraries for structure-activity relationship exploration.

Quote Request

Request a Quote for 2-Amino-4-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.